molecular formula C35H52N8O7 B065381 Desotamide CAS No. 194660-14-5

Desotamide

Cat. No.: B065381
CAS No.: 194660-14-5
M. Wt: 696.8 g/mol
InChI Key: LJGXNPVJAKBNOK-DTWKRICWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desotamide is a family of cyclohexapeptides primarily produced by the deep-sea-derived bacterium Streptomyces scopuliridis SCSIO ZJ46 . The founding member, this compound A, exhibits potent antibacterial activity against Gram-positive pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis (MRSE), with minimal inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL . Structurally, desotamides are characterized by a cyclic backbone of six amino acids, with conserved residues such as tryptophan (Trp) at position V and glycine (Gly) at position VI . Modifications at specific amino acid positions (e.g., substitutions with D-amino acids or hydrophobic residues) significantly influence their bioactivity and selectivity . Notably, desotamides are noncytotoxic to mammalian cells (IC₅₀ > 30 µM), making them promising candidates for antibiotic development .

Chemical Reactions Analysis

Types of Reactions: Desotamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the structure of this compound to enhance its antibacterial activity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of this compound include analogues with improved antibacterial activity . These analogues are synthesized by substituting specific amino acid residues in the cyclic peptide structure .

Scientific Research Applications

Antibacterial Activity

Desotamide exhibits notable antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant strains. Recent studies have highlighted the efficacy of this compound and its analogues in overcoming bacterial resistance:

  • This compound A and its derivatives (e.g., desotamides A4 and A6) have shown a 2-4 fold increase in antibacterial activity compared to the original compound, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 μg/mL against MRSA and other pathogens such as Streptococcus pneumoniae and Bacillus subtilis .
  • The structure-activity relationship (SAR) studies indicate that modifications to the peptide structure significantly enhance its antibacterial properties. For instance, substitutions at specific amino acid positions have been linked to improved activity against resistant bacterial strains .

Potential for Drug Development

This compound's unique structure and mechanism of action make it a promising candidate for further pharmaceutical development:

  • Non-cytotoxicity : Desotamides have been shown to be non-cytotoxic to mammalian cell lines at concentrations exceeding 30 μM, indicating a selective toxicity towards bacterial cells . This selectivity is crucial for developing antibiotics that minimize adverse effects on human cells.
  • Broad-spectrum activity : The ability of desotamides to target multiple Gram-positive bacteria positions them as versatile agents in antibiotic therapy, particularly in an era where antibiotic resistance is a growing concern .

Case Studies and Research Findings

Several studies have documented the antibacterial efficacy of this compound and its derivatives:

StudyFindings
PMC8225045 Desotamides A4 and A6 demonstrated enhanced antibacterial activity against MRSA with MIC values of 8-32 μg/mL.
MDPI 2079-6382 This compound B showed moderate activity against S. aureus and S. pneumoniae, expanding its potential applications .
PMC5678967 The structural optimization of desotamides resulted in increased potency against drug-resistant bacteria .

Comparison with Similar Compounds

Desotamides belong to a broader class of cyclic hexapeptides, including structurally related compounds such as wollamides, surugamides, and other synthetic analogues. Below is a detailed comparison based on structural features, bioactivity, and structure-activity relationships (SAR).

Structural Analogues: Wollamides

Wollamides (e.g., wollamides A, B, and their derivatives) are cyclic hexapeptides produced by soil-derived Streptomyces spp. . Key differences include:

  • Position VI: Wollamides contain the basic amino acid ornithine (D-Orn) at position VI, whereas desotamides typically have glycine (Gly) .
  • Bioactivity : Wollamides exhibit activity against mycobacteria (e.g., Mycobacterium tuberculosis), a feature absent in desotamides .
  • Synthetic Modifications : Replacing D-Orn in wollamide B with D-Arg or D-Lys (yielding wollamide B1 and B2) enhances anti-Gram-positive activity by 2–4-fold (MIC: 8–32 µg/mL), mirroring the SAR observed in desotamides .

Natural Desotamide Analogues

Desotamides A–G vary in amino acid composition and bioactivity:

  • Desotamides A and B : Active against MRSA and MRSE (MIC: 16–64 µg/mL) due to the presence of Trp at position V .
  • Desotamides C and D : Inactive due to the absence of Trp at position V, confirming its indispensability for antibacterial activity .
  • This compound G : Synthesized via heterologous expression in Streptomyces coelicolor M1152, this analogue lacks antibacterial activity (MIC > 113 µg/mL), highlighting the sensitivity of position I to substitutions .

Table 1: Antibacterial Activity of Selected this compound Analogues

Compound Position II Position VI MIC (µg/mL) vs. MRSA Key Feature
This compound A (1) L-allo-Ile Gly 16–64 Natural lead compound
This compound A4 (13) L-Ile D-Lys 8–32 2–4× improved activity
This compound A6 (15) L-Ile D-Arg 8–32 Broad-spectrum Gram-positive
Wollamide B (7) L-Val D-Orn 16–64 Anti-mycobacterial activity
Wollamide B1 (8) L-Val D-Arg 8–32 Enhanced potency vs. B

Toxicity and Selectivity

Desotamides and wollamides share low cytotoxicity (IC₅₀ > 30 µM against mammalian cell lines), indicating bacterial selectivity . This contrasts with glycopeptide antibiotics like vancomycin, which can cause nephrotoxicity .

Biological Activity

Desotamide is a cyclohexapeptide antibiotic produced by the marine-derived bacterium Streptomyces scopuliridis SCSIO ZJ46. This compound has garnered significant attention due to its potent antibacterial properties, particularly against drug-resistant strains of bacteria. This article explores the biological activity of this compound, focusing on its antibacterial efficacy, structure-activity relationships (SAR), and potential applications in combating antibiotic resistance.

Antibacterial Efficacy

This compound demonstrates notable antibacterial activity against various Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis (MRSE). The minimum inhibitory concentration (MIC) values for this compound against these pathogens range from 8 to 32 μg/mL, indicating its effectiveness, especially against MRSA, a prevalent clinical pathogen resistant to many antibiotics .

Table 1: Antibacterial Activity of this compound and Its Analogues

CompoundTarget BacteriaMIC (μg/mL)
This compound AS. pneumoniae16
S. aureus8
MRSE32
This compound A4S. pneumoniae8
S. aureus8
MRSA16
This compound A6S. pneumoniae16
S. aureus8
MRSA16

Structure-Activity Relationship (SAR)

The SAR studies of this compound have revealed that specific amino acid residues significantly influence its antibacterial activity. Notably, modifications at positions II and VI of the peptide chain enhance the antibacterial properties of this compound analogues. For instance, desotamides A4 and A6 exhibited a 2-4 fold increase in activity compared to the original this compound A when l-allo-Ile at position II was substituted with l-Ile and Gly at position VI was replaced by d-Lys or d-Arg .

Key Findings from SAR Studies:

  • Position II : Substitution with l-Ile enhances activity.
  • Position VI : Replacing Gly with d-Lys or d-Arg significantly boosts antibacterial efficacy.
  • Trp Residue : The presence of tryptophan at position V is essential for maintaining bioactivity.

Although the precise mechanism by which this compound exerts its antibacterial effects remains to be fully elucidated, it is hypothesized that it disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways. This disruption is critical in combating bacterial infections, particularly those caused by resistant strains .

Case Studies

Recent research has highlighted the potential of this compound and its analogues as promising candidates for new antibiotic therapies:

  • Study on this compound A4 and A6 :
    • Conducted by researchers at the University of Queensland, this study synthesized multiple analogues of this compound and evaluated their antibacterial activities against a panel of pathogens.
    • Results indicated that modifications led to significant enhancements in antibacterial potency, particularly against MRSA .
  • Exploration of Biosynthetic Pathways :
    • Investigations into the biosynthetic gene clusters responsible for this compound production revealed insights into its complex synthesis and potential for engineering more effective derivatives .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for elucidating the biosynthesis pathway of Desotamide and its analogues?

To investigate this compound biosynthesis, combine genomic analysis of the Streptomyces biosynthetic gene cluster (BGC) with heterologous expression in model organisms like Streptomyces coelicolor. Key steps include:

  • Gene cluster identification : Use bioinformatic tools (e.g., antiSMASH) to locate BGCs and compare homologous clusters (e.g., wolG1/wolG2 duplications in wollamide BGCs) .
  • Heterologous expression : Express candidate BGCs in compatible hosts to validate peptide production and identify intermediates .
  • Biochemical assays : Analyze enzyme specificity (e.g., adenylation domains in nonribosomal peptide synthetases) to confirm amino acid incorporation .

Q. How should researchers design this compound analogues to study structure-activity relationships (SAR)?

Prioritize systematic substitution at positions critical for antibacterial activity:

  • Position V (Trp) : Essential for activity; substitutions here often abolish antimicrobial effects .
  • Position VI : Replace Gly with basic residues (e.g., ornithine) to explore selectivity shifts (e.g., wollamide-like activity against mycobacteria) .
  • Position I : Conservative substitutions (e.g., hydrophobic residues) to maintain backbone stability . Use solid-phase peptide synthesis (SPPS) or genetic engineering for analogue generation, followed by minimum inhibitory concentration (MIC) assays against Gram-positive pathogens .

Q. What are standard assays for evaluating this compound’s antibacterial activity and cytotoxicity?

  • Antibacterial assays : Perform MIC tests against Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant strains (e.g., MRSE) using broth microdilution .
  • Cytotoxicity screening : Test analogues against mammalian cell lines (e.g., HEK293) at concentrations >30 µM to confirm selectivity .
  • Data interpretation : Compare activity trends across analogues (e.g., this compound A/B vs. C/D) to infer SAR .

Advanced Research Questions

Q. How can conflicting MIC data between this compound analogues be resolved?

Address contradictions by:

  • Standardizing assays : Use consistent inoculum sizes, growth media, and endpoint criteria (e.g., optical density vs. colony counting) .
  • Validating purity : Confirm analogue identity via LC-HRMS and NMR, as impurities (e.g., residual solvents) may skew results .
  • Replicating studies : Compare results across independent labs to distinguish biological variability from methodological artifacts .

Q. What strategies optimize heterologous expression of this compound BGCs in non-native hosts?

  • Promoter engineering : Use strong, constitutive promoters (e.g., ermE) to enhance transcription in S. coelicolor .
  • Co-expression of chaperones : Improve folding of large NRPS proteins .
  • Fermentation optimization : Adjust pH, temperature, and nutrient availability to maximize peptide yield .

Q. How should researchers integrate multi-omics data to refine this compound’s SAR?

Combine:

  • Transcriptomics : Identify BGC expression patterns under stress conditions (e.g., nutrient limitation) .
  • Metabolomics : Correlate analogue production with specific growth phases using LC-MS/MS .
  • Structural modeling : Predict binding modes via molecular docking against bacterial membrane targets (e.g., lipid II) .

Q. What methodologies address the unknown antimicrobial target of this compound?

  • Chemical proteomics : Use photoaffinity-labeled this compound analogues to capture interacting proteins .
  • Genomic mutagenesis : Screen for resistant bacterial mutants and sequence mutations to identify target genes .
  • Membrane disruption assays : Measure dye leakage from liposomes to test pore-forming activity .

Q. Methodological Best Practices

Q. What are key considerations for ensuring reproducible synthesis of this compound analogues?

  • Documentation : Provide detailed protocols for SPPS (e.g., coupling reagents, cleavage conditions) in supplementary materials .
  • Characterization : Report exact LC-HRMS/NMR parameters (e.g., solvent systems, column types) for analogue verification .
  • Negative controls : Include non-active analogues (e.g., this compound G) to validate assay specificity .

Q. How can researchers reconcile discrepancies in BGC annotation for this compound-producing strains?

  • Comparative genomics : Align BGCs from multiple Streptomyces strains to identify conserved domains .
  • Gene knockout : Disrupt candidate genes (e.g., dsaG) to confirm their role in biosynthesis .
  • Phylogenetic analysis : Cluster BGCs with known pathways to infer evolutionary relationships .

Q. Data Presentation & Literature Evaluation

Q. What frameworks support rigorous interpretation of this compound’s bioactivity data?

  • Dose-response modeling : Calculate EC₅₀ values for cytotoxicity vs. antimicrobial activity to quantify selectivity .
  • Meta-analysis : Aggregate published MIC data to identify consensus trends (e.g., Trp indispensability) .
  • Confounder adjustment : Control for variables like bacterial growth phase in assay design .

Properties

IUPAC Name

2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGXNPVJAKBNOK-DTWKRICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941214
Record name 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194660-14-5
Record name Desotamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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